molecular formula C11H11NO5 B8521692 4-(4-Methyl-3-nitrophenyl)-4-oxobutanoic acid

4-(4-Methyl-3-nitrophenyl)-4-oxobutanoic acid

Cat. No.: B8521692
M. Wt: 237.21 g/mol
InChI Key: SXLUJJIAWBZHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-3-nitrophenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-(4-methyl-3-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H11NO5/c1-7-2-3-8(6-9(7)12(16)17)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

SXLUJJIAWBZHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

HNO3 (65%) (2300 mL) was cooled to about 0° C. Fuming HNO3 (5700 mL) was carefully added maintaining an internal temperature of less than 15° C. The solution was cooled to about −5° C. and H2SO4 (800 mL) was added maintaining an internal temperature of less than 5° C. After cooling to about −8° C., 4-oxo-4-(p-tolyl)butanoic acid (72) (4000 g, 20.8 mol) was added portionwise maintaining the temperature below about 0° C. After completion of addition the mixture was allowed to warm to about 15-17° C. The solution was poured onto crushed ice with stirring. After about 2 h at rt, the solid was collected by filtration washing with water (3×10 L) and then dried to afford 4-(4-methyl-3-nitrophenyl)-4-oxobutanoic acid (73) (3400 g, 69% yield). 1H NMR (300 MHz, DMSO): δ 8.46 (s, 1H), 8.20 (d, J=8.4 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H), 3.25 (m, 2H), 2.62 (m, 2H), 2.60 (s, 3H).
Name
Quantity
2300 mL
Type
reactant
Reaction Step One
Name
Quantity
5700 mL
Type
reactant
Reaction Step Two
Quantity
4000 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.